molecular formula C10H11NO B7974196 (NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine

(NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine

Numéro de catalogue: B7974196
Poids moléculaire: 161.20 g/mol
Clé InChI: XJCLZLHMLPUOAD-KHPPLWFESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a hydroxylamine derivative featuring a methyl-substituted dihydroindenylidene scaffold. Its structure includes a hydroxylamine group (NHOH) attached to the 1-position of a 6-methyl-2,3-dihydroinden ring. Key structural attributes include:

  • Molecular formula: Likely C₁₀H₁₁NO (based on analogs in ).
  • Functional groups: Hydroxylamine (N-OH) and a partially saturated inden ring system.
  • Substituent: A 6-methyl group on the dihydroinden ring, which enhances lipophilicity and may influence metabolic stability .

Propriétés

IUPAC Name

(NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(11-12)9(8)6-7/h2-3,6,12H,4-5H2,1H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCLZLHMLPUOAD-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=NO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(CC/C2=N/O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its cytotoxicity and therapeutic applications.

Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
CAS Number: 136236-51-6

The compound features a hydroxylamine functional group attached to a 6-methyl-2,3-dihydroinden moiety, which contributes to its unique biological properties.

Synthesis

The synthesis of (NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine typically involves the reaction of 6-methyl-2,3-dihydroinden-1-one with hydroxylamine hydrochloride in the presence of a base. The reaction can be summarized as follows:

  • Starting Material: 6-Methyl-2,3-dihydroinden-1-one
  • Reagent: Hydroxylamine hydrochloride
  • Base: Sodium acetate or similar
  • Solvent: Ethanol or methanol

The reaction proceeds under reflux conditions for several hours, yielding the desired hydroxylamine derivative.

Cytotoxicity

Research indicates that (NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine exhibits significant cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay demonstrated the compound's ability to inhibit cell proliferation in:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)18

These findings suggest that the compound may act as a potential anticancer agent.

The cytotoxicity of (NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine is believed to stem from its ability to induce apoptosis in cancer cells. Mechanistic studies have shown that it may activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.

Case Studies

  • Study on MCF-7 Cells:
    A study investigated the effect of (NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP cleavage.
  • HT-29 Colon Cancer Cells:
    Another research focused on HT-29 colon cancer cells where the compound exhibited significant growth inhibition. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell cycle arrest and subsequent apoptosis.

Applications De Recherche Scientifique

Medicinal Chemistry

(NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine has been studied for its potential therapeutic effects, particularly in neuroprotection and the treatment of neurodegenerative diseases. Its structure allows it to influence neurotransmitter systems and modulate oxidative stress pathways.

Case Study: Neuroprotective Effects
Research has shown that derivatives of hydroxylamines can exhibit neuroprotective properties by scavenging reactive oxygen species (ROS) and reducing inflammation in neuronal cells. A study indicated that compounds with similar structures improved neuronal survival rates in models of oxidative stress .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing compounds. Its unique structure allows for various chemical transformations.

Synthesis Pathways
The synthesis of (NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine can involve several methods, including:

  • Condensation Reactions : Reacting hydroxylamine derivatives with aldehydes or ketones.
  • Reductive Amination : Utilizing reducing agents to convert imines formed from aldehydes and hydroxylamines.

Coordination Chemistry

This compound can form coordination complexes with transition metals, which can be utilized in catalysis and materials science.

Table 1: Coordination Complexes of Hydroxylamines

Complex TypeMetal IonApplication
Coordination ComplexCu²⁺Catalysis in oxidation reactions
Coordination ComplexNi²⁺Synthesis of polymeric materials

Enzyme Inhibition

(NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, making it a candidate for further therapeutic exploration.

Case Study: Aldose Reductase Inhibition
A study demonstrated that hydroxylamine derivatives effectively inhibited aldose reductase, an enzyme implicated in diabetic complications. This inhibition resulted in decreased sorbitol levels in diabetic models .

Comparaison Avec Des Composés Similaires

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Biological Activity Metabolic Pathway Reference
(NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine C₁₀H₁₁NO 6-methyl dihydroinden N/A Not reported Likely CYP-mediated N/A
N-(2,3-dihydroinden-1-ylidene)hydroxylamine C₉H₉NO None 422.5 Intermediate/Impurity Oxidative
N-(1,3-dihydroinden-2-ylidene)hydroxylamine C₉H₉NO 2-position substitution N/A Not reported Unknown
(NZ)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene] hydroxylamine C₁₃H₁₅FNO 4-fluorophenyl, pentenylidene N/A TRPA1 antagonist Not studied
N-(2-methoxyphenyl)hydroxylamine C₇H₉NO₂ 2-methoxyphenyl N/A Mutagenic metabolite CYP1A/2E1 oxidation

Research Findings and Implications

  • Metabolic Stability : The 6-methyl group in the target compound may block oxidation sites, enhancing stability compared to N-(2-methoxyphenyl)hydroxylamine .
  • Pharmacological Potential: Structural complexity in analogs like the hydrochloride derivative () suggests that targeted substitutions could optimize solubility and efficacy for drug development.

Méthodes De Préparation

Reaction Mechanism and Conditions

  • Starting Material : A primary amine precursor, such as N-(6-methyl-2,3-dihydroinden-1-yl)amine , is subjected to oxidation.

  • Oxidizing Agent : DMDO in acetone at temperatures ranging from -50°C to 20°C ensures selective oxidation without side reactions.

  • Stoichiometry : A molar ratio of 1.1:1 to 2:1 (amine:DMDO) optimizes yield while minimizing over-oxidation.

This method is advantageous for preserving stereochemistry and functional groups adjacent to the amine, critical for maintaining the NZ configuration in the final product.

Condensation of Hydroxylamine with Indenone Derivatives

The formation of the dihydroindenylidene scaffold may precede or follow hydroxylamine incorporation. A two-step synthesis could involve:

Step 1: Synthesis of 6-Methyl-2,3-Dihydroinden-1-One

  • Friedel-Crafts Acylation : Reacting indane with acetyl chloride in the presence of AlCl₃ yields the ketone intermediate.

  • Methylation : Subsequent methylation at the 6-position is achieved via directed ortho-metalation or cross-coupling reactions.

Step 2: Schiff Base Formation with Hydroxylamine

  • Reaction Conditions : The ketone reacts with hydroxylamine hydrochloride in ethanol under reflux, forming the imine (Schiff base).

  • Challenges : Competing oxime formation is mitigated by using anhydrous conditions and catalytic acetic acid.

Reductive Amination Pathways

An alternative route involves reductive amination of 6-methyl-2,3-dihydroinden-1-one with hydroxylamine derivatives:

  • Imine Formation : The ketone reacts with O-protected hydroxylamine (e.g., tert-butylhydroxylamine) in toluene under Dean-Stark conditions.

  • Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups to yield the free hydroxylamine.

This method offers better control over regioselectivity but requires multi-step protection/deprotection sequences.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield Range
DMDO OxidationStereochemical retention, mild conditionsRequires specialized oxidizing agents60–75%
Schiff Base CondensationSimple, one-pot synthesisCompeting oxime formation45–65%
Reductive AminationHigh regioselectivityMulti-step, protection/deprotection needed50–70%

Scale-Up Considerations and Industrial Relevance

  • Catalytic Methods : Recent advances in photocatalytic amine oxidation (e.g., using TiO₂ or Ru complexes) could replace DMDO for large-scale synthesis, reducing costs.

  • Green Chemistry : Water-mediated condensation reactions are under exploration to improve sustainability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (NZ)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine, and what purification challenges arise?

  • Methodology : Palladium-catalyzed cross-coupling reactions, such as those using N-heterocyclic carbene (NHC)-Pd(II) complexes, are promising for constructing the dihydroindenylidene scaffold. For example, analogous reactions between 2,3-dihydroinden-1-ones and aryl chlorides achieved yields of 60–90% under NHC-Pd catalysis . Purification requires careful recrystallization or column chromatography due to the compound’s sensitivity to oxidation and hygroscopic nature. Solvent selection (e.g., anhydrous DCM/THF) and inert atmospheres are critical to minimize degradation .

Q. How can spectroscopic techniques confirm the (NZ) isomerism and structural integrity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts of the hydroxylamine group (e.g., NH proton at δ 8–10 ppm) and dihydroindenylidene backbone (aromatic protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~175.23) and isotopic pattern .
  • IR : Look for N–O stretching vibrations (~900–950 cm1^{-1}) and C=N bonds (~1600 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, safety goggles, and NIOSH-approved respirators to avoid inhalation of dust .
  • Storage : Store in airtight containers at +5°C under nitrogen to prevent oxidation. Avoid exposure to moisture or light .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed chemical waste facilities .

Advanced Research Questions

Q. How do cytochrome P450 (CYP) isoforms influence the metabolic fate of this compound in hepatic models?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate the compound with β-naphthoflavone-induced (CYP1A), phenobarbital-induced (CYP2B), or ethanol-induced (CYP2E1) rat liver microsomes. Monitor metabolites via HPLC-MS. For analogous hydroxylamine derivatives, CYP1A enzymes predominantly catalyze reductive pathways (e.g., forming o-anisidine), while CYP2E1 drives oxidative demethylation (e.g., o-aminophenol) .
  • Enzyme Kinetics : Calculate KmK_m and VmaxV_{max} to compare isoform-specific activity .

Q. Can computational modeling predict the electronic properties of this compound for photovoltaic applications?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d,p) to simulate HOMO-LUMO gaps and absorption spectra. For similar dihydroindenylidene acceptors, λmax_{\text{max}} values align with experimental data when using B3LYP functionals (e.g., predicted 607.8 nm vs. observed 634 nm) .
  • Charge-Transport Analysis : Evaluate reorganization energy (λ) and electronic coupling integrals to assess suitability in organic solar cells .

Q. What analytical strategies mitigate artifacts when detecting this compound in environmental samples?

  • Methodology :

  • LC-MS/MS with Isotopic Labeling : Use 15N^{15}N-labeled internal standards to distinguish the compound from N/S-containing artifacts formed during extraction (e.g., from reactions with aldehydes or ketones) .
  • Sample Preparation : Avoid hydroxylamine-based reagents (e.g., dithionite) in extraction buffers to prevent false positives .

Methodological Considerations

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via UPLC-PDA.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. What catalytic systems enhance the functionalization of the dihydroindenylidene core?

  • Methodology :

  • Transition Metal Catalysis : Screen Pd, Ru, or Ir complexes for C–H activation or asymmetric hydrogenation. For example, NHC-Pd(II) catalysts enable three-molecule coupling reactions with aryl chlorides .
  • Photoredox Catalysis : Explore visible-light-driven radical additions to the indene backbone using [Ir(ppy)3_3] or eosin Y .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.